Enhanced Lipophilicity (XLogP3) of 2-Fluoroethyl Pyrazole Ethanone vs. Methyl Analog
The 2-fluoroethyl substituent at the N1 position increases calculated lipophilicity compared to the methyl-substituted analog. 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone exhibits an XLogP3 value of 0.5 , whereas the corresponding N1-methyl analog (1-(1-methyl-1H-pyrazol-3-yl)ethanone) has an XLogP3 of 0.3 . This difference represents a 67% relative increase in calculated lipophilicity for the fluoroethyl derivative, which influences membrane permeability and pharmacokinetic behavior.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | 1-(1-methyl-1H-pyrazol-3-yl)ethanone: XLogP3 = 0.3 |
| Quantified Difference | 67% relative increase (absolute difference: +0.2 log units) |
| Conditions | Calculated physicochemical parameter; XLogP3 algorithm |
Why This Matters
Higher lipophilicity enhances membrane permeability and may improve blood-brain barrier penetration, making the fluoroethyl derivative preferable for CNS-targeted compound libraries and radiotracer development.
